Structural Difference from BCTC: Phenyl vs. Chloropyridinyl
The target compound replaces the 3-chloropyridin-2-yl substituent of BCTC with an unsubstituted phenyl ring at the piperazine N-4 position. In the BCTC-TRPV1 co-crystal structure and SAR studies, the pyridinyl nitrogen serves as a H-bond acceptor while the chlorine atom occupies a lipophilic sub-pocket; both interactions contribute to the reported human TRPV1 Kᵢ of approximately 2 nM and IC₅₀ of 5.9 nM for BCTC [1]. Removal of these features in the target compound is predicted to reduce TRPV1 binding affinity based on established SAR that shows 10- to 100-fold potency loss when the pyridinyl H-bond acceptor is deleted in analogous urea-based TRPV1 antagonists [2]. Conversely, the simpler phenyl substituent reduces molecular complexity (removing one heteroatom and one halogen), which may narrow off-target polypharmacology—a recognized liability of BCTC, which shows ancillary activity at mu-opioid and angiotensin AT₁/AT₂ receptors at higher concentrations [3]. No head-to-head experimental binding data for the target compound versus BCTC was identified in the accessed literature.
| Evidence Dimension | Functional group composition at piperazine N-4 position |
|---|---|
| Target Compound Data | Phenyl (C₆H₅); H-bond acceptors: 0; halogen atoms: 0; molecular weight: 337.46 g/mol |
| Comparator Or Baseline | BCTC: 3-chloropyridin-2-yl (C₅H₃ClN); H-bond acceptors: 1 (pyridinyl N); halogen atoms: 1 (Cl); molecular weight: 372.89 g/mol |
| Quantified Difference | ΔMW = −35.43 g/mol (9.5% lower); elimination of 1 H-bond acceptor and 1 halogen substituent |
| Conditions | Structural comparison based on chemical composition; no experimental binding data directly available for the target compound |
Why This Matters
The absence of the chloropyridinyl group reduces molecular weight and eliminates a potential metabolic liability (CYP-mediated pyridine oxidation), making the target compound a cleaner probe for isolating the contribution of the piperazine N-4 aryl group to target engagement versus off-target binding.
- [1] BindingDB Entry BDBM50151120 / CHEMBL3770027. BCTC human TRPV1: Kᵢ 2 nM, IC₅₀ 5.90 nM. View Source
- [2] Jing, L. & Liu, C. (2024). Novel phenylpiperazine derivatives as potent transient receptor potential vanilloid 1 antagonists. Chem. Biol. Drug Des., e14584. View Source
- [3] BindingDB Entry BDBM50133817. BCTC secondary target activity at mu-opioid receptor (rat), angiotensin AT₁ and AT₂ receptors (rat). View Source
